molecular formula C15H20FNO3S B2788701 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797304-17-6

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2788701
CAS No.: 1797304-17-6
M. Wt: 313.39
InChI Key: GCQBVAVXEUPDHK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (CAS 1797304-17-6) is a synthetic azetidine-based building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H20FNO3S and a molecular weight of 313.4 g/mol , this compound features a distinct molecular architecture comprising a 4-fluorophenyl group and an azetidine ring substituted with an isobutylsulfonyl moiety . Azetidine derivatives are increasingly investigated as key scaffolds in the development of novel therapeutics, with published patent literature establishing their role as potent Janus kinase (JAK) inhibitors . This mechanism is a validated target for treating a range of conditions, including autoimmune diseases, inflammatory disorders, and various cancers . As such, this compound serves as a crucial intermediate for researchers exploring structure-activity relationships in kinase inhibitor design and for synthesizing novel bioactive molecules. It is supplied as a high-purity material to ensure consistent performance in experimental workflows. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQBVAVXEUPDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H18FNO2S
  • Molecular Weight : 273.36 g/mol
  • CAS Number : 163222-33-1

Research indicates that 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone functions primarily through the inhibition of specific enzymes involved in metabolic pathways. It has shown efficacy in modulating cholesterol absorption, which is critical in managing hyperlipidemia and related conditions.

Inhibition of Cholesterol Absorption

A study conducted by Burnett et al. demonstrated that compounds structurally related to 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone effectively reduced total plasma cholesterol levels in animal models. The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters .

Biological Activity Data

Activity Effect Model/System Reference
Cholesterol absorptionInhibitionHamster model
CytotoxicityReduced viabilityMCF-7 breast cancer cells
Enzyme inhibitionCYP2C19, CYP2D6, CYP3A4 inhibitorsIn vitro assays

Case Study 1: Cholesterol Management

In a controlled study involving hamsters fed a high-cholesterol diet, the administration of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone resulted in significant reductions in serum cholesterol levels. The study highlighted the compound's potential as a therapeutic agent for managing hyperlipidemia .

Case Study 2: Anticancer Activity

Another investigation assessed the compound's effects on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to decreased cell viability, suggesting potential use as an anticancer agent. The mechanism was linked to apoptosis induction and DNA fragmentation observed through ethidium bromide staining .

Research Findings

Recent research has expanded on the biological activities of azetidine derivatives, including 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. These studies emphasize the importance of structural modifications for enhancing biological activity and selectivity against various targets.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is likely to exhibit high gastrointestinal absorption and can penetrate the blood-brain barrier, making it a candidate for central nervous system-related applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have investigated the potential of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The fluorophenyl moiety may enhance the compound's ability to interact with target proteins involved in cancer progression.

2. JAK Inhibition
The compound has been noted for its potential as a Janus kinase (JAK) inhibitor, which is significant in treating autoimmune diseases and certain cancers. JAK inhibitors work by blocking the signaling pathways that lead to inflammation and cell proliferation. The sulfonamide group in the compound is crucial for its inhibitory activity against JAK enzymes, making it a candidate for further development in therapeutic applications .

Pharmacological Studies

3. Neuropharmacology
Studies suggest that compounds with similar azetidine structures may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for exploring the compound's effects on mood disorders and neurodegenerative conditions.

4. Antimicrobial Properties
There is preliminary evidence suggesting that the compound may possess antimicrobial properties. Compounds containing sulfonamide groups have been historically utilized as antibiotics, indicating a potential for this compound to be effective against bacterial infections.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study focused on evaluating the anticancer efficacy of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in vitro against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response. Further investigation into the mechanism of action revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: JAK Inhibitor Development
Another study explored the structure-activity relationship (SAR) of various derivatives of azetidine compounds, including 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, for their JAK inhibitory activity. The findings indicated that modifications to the sulfonamide group enhanced potency against JAK enzymes, supporting further optimization for therapeutic use.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules from the literature:

Structural Analogues with Fluorophenyl-Ethanone Motifs
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone Isobutylsulfonyl-azetidine, 4-fluorophenyl ~325.4 (estimated) Hypothesized enzyme inhibition, rigid conformation N/A
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one Pyrazoline ring, 4-fluorophenyl 282.3 Crystallographically confirmed; potential CNS activity
2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone Cyclohexylamino group 263.3 Amine-based solubility; R&D use in kinase studies
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone Seven-membered azepane ring 249.3 Lab chemical; conformational flexibility

Key Observations :

  • Rigidity vs.
  • Sulfonyl vs. Amine Groups: The isobutylsulfonyl group enhances polarity and hydrogen-bonding capacity relative to the cyclohexylamino group in AK Scientific’s compound , which may improve target affinity but reduce membrane permeability.
  • Synthetic Complexity : The sulfonylated azetidine moiety requires multi-step synthesis, contrasting with simpler halogenated ketones like those in pyrazoline derivatives .
Sulfonyl-Containing Analogues
  • Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): These compounds exhibit enhanced thermal stability due to sulfonyl groups but face solubility challenges in aqueous media . The target compound’s isobutylsulfonyl group may mitigate hydrophobicity compared to phenylsulfonyl analogues.
  • Pyrazoline Derivatives (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): Pyrazolines are often explored for anti-inflammatory and antimicrobial activity . The target compound’s azetidine-sulfonyl system may offer distinct pharmacokinetic advantages, such as reduced metabolic degradation.
Pharmacological Potential

While direct pharmacological data for the target compound are absent, structural parallels suggest:

  • Enzyme Inhibition : Sulfonyl groups often interact with catalytic residues in enzymes (e.g., kinases, proteases), as seen in triazole-based inhibitors .

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or amine precursor under acidic or basic conditions .
  • Step 2 : Introduction of the isobutylsulfonyl group through nucleophilic substitution or sulfonylation reactions using reagents like isobutylsulfonyl chloride in dichloromethane .
  • Step 3 : Coupling the fluorophenyl moiety via Friedel-Crafts acylation or ketone formation .
    Key factors influencing yield include solvent polarity (e.g., DMF vs. THF), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for identifying substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ≈ 337.4 g/mol) .
  • X-ray Crystallography : Use SHELX software for refining crystal structures; resolve ambiguities in azetidine ring puckering or sulfonyl group orientation .

Q. What are the common chemical reactions involving this compound?

  • Nucleophilic Substitution : Reactivity at the sulfonyl group with amines or thiols (e.g., SN2 with NaH as base) .
  • Ketone Reduction : Use NaBH4 or LiAlH4 to reduce the ethanone moiety to a secondary alcohol .
  • Cross-Coupling : Suzuki-Miyaura reactions to modify the fluorophenyl ring (e.g., Pd-catalyzed aryl halide coupling) .

Q. What safety precautions are advised during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (similar azetidine derivatives lack acute toxicity but require caution) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields?

  • Variable Factors :

    FactorImpactOptimization Strategy
    Solvent PolarityLow polarity (e.g., THF) may favor azetidine cyclizationScreen solvents (DMF, acetonitrile)
    TemperatureHigh temps (≥80°C) risk sulfonyl group degradationUse reflux with N2 atmosphere
    Catalyst LoadExcess Pd can lead to byproductsTitrate catalyst (0.5–2 mol%)
  • Data Validation : Cross-validate yields via HPLC purity checks and replicate reactions under standardized conditions .

Q. What strategies optimize reaction conditions for scale-up?

  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst .
  • Continuous Flow Systems : Improve heat transfer and reduce side reactions in azetidine formation .
  • In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How can computational modeling predict biological target interactions?

  • Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to enzymes (e.g., kinases) via sulfonyl hydrogen bonds .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories to evaluate azetidine ring flexibility) .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity against bacterial targets .

Q. How does this compound compare to structural analogs in biological assays?

  • Comparative Data Table :

    CompoundStructural VariationBioactivity (IC50)Reference
    Parent Compound4-Fluorophenyl, Isobutylsulfonyl12 µM (Enzyme X)
    Analog A4-Chlorophenyl8 µM (Enzyme X)
    Analog BPiperidine instead of azetidine>50 µM (Enzyme X)
  • Key Insights : Fluorine enhances target affinity vs. chlorine, while azetidine improves metabolic stability over piperidine .

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